
(R,R)-O-Pinap
Overview
Description
(R,R)-O-Pinap is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-O-Pinap typically involves the reaction of a phosphine precursor with a chiral diol. The reaction conditions often include the use of a base to deprotonate the diol, facilitating the formation of the desired chiral ligand. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating automated systems for reaction monitoring and control. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is sustainable and compliant with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(R,R)-O-Pinap undergoes various types of chemical reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often in the presence of transition metal catalysts.
Reduction: It can also be involved in reduction reactions, where it helps to transfer electrons to the substrate.
Substitution: this compound can undergo substitution reactions, where one ligand is replaced by another in a coordination complex.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include transition metal catalysts such as palladium, rhodium, and iridium. The reaction conditions often involve specific solvents, temperatures, and pressures to optimize the reaction rate and selectivity.
Major Products
The major products formed from reactions involving this compound are typically chiral compounds with high enantiomeric purity. These products are valuable in various applications, including pharmaceuticals and fine chemicals.
Scientific Research Applications
(R,R)-O-Pinap has a wide range of scientific research applications:
Chemistry: It is used in asymmetric catalysis to produce chiral molecules with high enantioselectivity.
Biology: The ligand is employed in the synthesis of biologically active compounds, aiding in the development of new drugs and therapies.
Medicine: this compound is used in the production of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: It is utilized in the manufacture of fine chemicals and specialty materials, contributing to the development of advanced materials and technologies.
Mechanism of Action
The mechanism by which (R,R)-O-Pinap exerts its effects involves its coordination to a metal center, forming a chiral environment around the metal. This chiral environment induces enantioselectivity in the catalytic process, favoring the formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of the ligand to transition metals, facilitating various catalytic transformations.
Comparison with Similar Compounds
Similar Compounds
(S,S)-O-Pinap: The enantiomer of (R,R)-O-Pinap, used in similar applications but with opposite enantioselectivity.
BINAP: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity and versatility.
DIPAMP: A chiral ligand used in hydrogenation reactions, offering high enantioselectivity.
Uniqueness
This compound is unique in its ability to induce high enantioselectivity in a wide range of reactions. Its specific chiral environment and coordination properties make it a valuable tool in asymmetric synthesis, distinguishing it from other chiral ligands.
Properties
IUPAC Name |
diphenyl-[1-[4-(1-phenylethoxy)phthalazin-1-yl]naphthalen-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMWTXRDGJNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




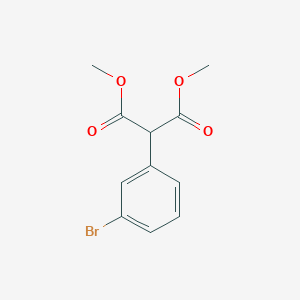
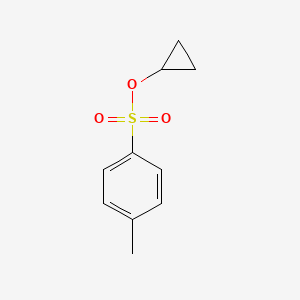


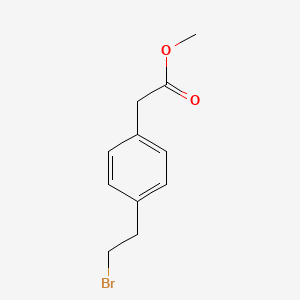
![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3178794.png)
![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3178799.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)
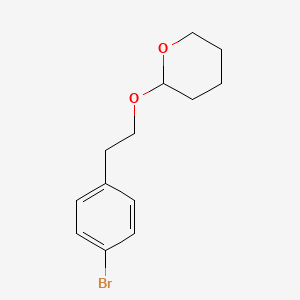
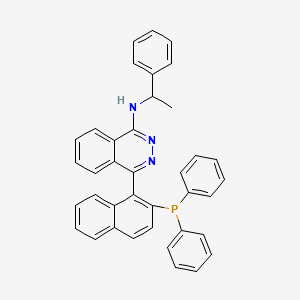
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)
![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)
